Physicochemical Properties of Butylammonium Bromide: An In-depth Technical Guide
Physicochemical Properties of Butylammonium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylammonium bromide, an organic ammonium (B1175870) salt, serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, comprising a butylammonium cation and a bromide anion, imparts unique physicochemical properties that are critical for its function in roles such as a precursor in perovskite solar cells, a component in ionic liquids, and a reagent in organic synthesis. Understanding these properties is paramount for its effective application and for the development of new materials and processes.
This technical guide provides a comprehensive overview of the core physicochemical properties of n-butylammonium bromide. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and visual workflows to elucidate the experimental procedures.
Core Physicochemical Properties
The fundamental physicochemical characteristics of n-butylammonium bromide are summarized below. It is important to distinguish this compound from its commonly mistaken counterpart, tetrabutylammonium (B224687) bromide (TBAB), which possesses significantly different properties.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂BrN | --INVALID-LINK-- |
| Molecular Weight | 154.05 g/mol | --INVALID-LINK--[1] |
| Melting Point | Data not readily available. A protocol for determination is provided below. | |
| Boiling Point | Decomposes upon heating. | |
| pKa of Butylammonium ion (C₄H₉NH₃⁺) | 10.78 | --INVALID-LINK--[2] |
| Calculated pKa of Butylammonium ion | 10.64 (from a Ka of 2.29 x 10⁻¹¹) | --INVALID-LINK--[3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of butylammonium bromide are provided below. These protocols are designed to be adaptable for a standard laboratory setting.
Synthesis of n-Butylammonium Bromide
The synthesis of n-butylammonium bromide can be achieved by the acid-base reaction between n-butylamine and hydrobromic acid.
Materials:
-
n-Butylamine (C₄H₁₁N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve a known amount of n-butylamine in diethyl ether.
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise to the cooled solution. A white precipitate of n-butylammonium bromide will form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified n-butylammonium bromide under vacuum.
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic physical property.[4][5][6][7][8]
Materials:
-
Purified n-butylammonium bromide
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the n-butylammonium bromide sample is completely dry.
-
Finely powder the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.
Determination of Solubility (Gravimetric Method)
The solubility of a substance is a fundamental property indicating the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.[9][10][11]
Materials:
-
n-Butylammonium bromide
-
Selected solvent (e.g., water, ethanol, dichloromethane)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with sealed caps
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporating dishes
-
Oven
-
Desiccator
Procedure:
-
Add an excess amount of n-butylammonium bromide to a known mass of the solvent in a sealed glass vial.
-
Place the vial in a thermostatic shaker at a constant temperature and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.
-
Weigh the evaporating dish with the saturated solution.
-
Heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Cool the dish in a desiccator and weigh it.
-
Repeat the heating, cooling, and weighing steps until a constant mass is obtained.
-
Calculate the solubility from the mass of the dissolved solid and the mass of the solvent.
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For butylammonium bromide, the pKa of its conjugate acid, the butylammonium ion, is determined.[12][13][14]
Materials:
-
n-Butylammonium bromide
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of n-butylammonium bromide and dissolve it in deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[15][16][17][18]
Protocol Overview:
-
Crystal Growth: High-quality single crystals of n-butylammonium bromide are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions, with no visible defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to ~100 K) to reduce thermal motion of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then refined to obtain the final, precise crystal structure.
Conclusion
This technical guide has summarized the key physicochemical properties of n-butylammonium bromide and provided detailed experimental protocols for their determination. Accurate characterization of these properties is essential for the successful application of this compound in research and development. The provided methodologies offer a robust framework for obtaining reliable data to inform material design, reaction optimization, and formulation development.
References
- 1. n-Butylammonium bromide | C4H12BrN | CID 21904131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Solved 4. The butylammonium ion has a K0 of 2.29×10−11. a) | Chegg.com [chegg.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pharmacyjournal.info [pharmacyjournal.info]
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- 12. creative-bioarray.com [creative-bioarray.com]
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- 14. dergipark.org.tr [dergipark.org.tr]
- 15. books.rsc.org [books.rsc.org]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. researchgate.net [researchgate.net]
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